4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVARUSYWJYGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution with Phenyl and Nitrophenyl Groups: The phenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-fluoronitrobenzene can react with a phenyl-substituted pyrimidine under basic conditions to yield the desired product.
Morpholine Ring Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like sodium borohydride, leading to the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include sodium borohydride for reduction, and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Pyrimidine derivatives have been widely investigated for their potential to inhibit cancer cell proliferation. The morpholine moiety enhances the bioavailability and solubility of these compounds, making them suitable candidates for further pharmacological evaluation.
Case Study : A study demonstrated that derivatives of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cancer progression, highlighting the compound's potential as a targeted therapy.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that morpholine derivatives possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and cyclization processes involving appropriate precursors such as nitrophenyl derivatives and morpholines.
Case Study : A recent publication outlined a method for synthesizing this compound via a one-pot reaction involving the coupling of 4-nitrophenyl halides with morpholine under basic conditions, yielding high purity and yield.
Mechanism of Action
The mechanism of action of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the morpholine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
- Structure : Lacks the pyrimidine core; morpholine is directly attached to the 4-nitrophenyl group.
- Applications : Primarily used as a precursor in pharmaceuticals and environmental pollutant studies due to its nitroaromatic properties .
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines
- Structure: Features an amine group at position 2 instead of the morpholine substitution. Example: 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine (Compound 20, ).
- Synthesis : Prepared via condensation of chalcones with guanidine nitrate, yielding antimicrobial agents .
- Key Differences : The amine group at position 2 facilitates hydrogen bonding, whereas the morpholine substitution in the target compound enhances lipophilicity and pharmacokinetic stability .
4-(4-Nitrophenyl)thiomorpholine
- Structure : Replaces the oxygen atom in morpholine with sulfur.
- Solid-State Properties : Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike its morpholine analogue, which adopts a chair conformation without dimerization .
- Key Differences : The sulfur atom increases lipophilicity and introduces a metabolically labile site (sulfoxide/sulfone formation), whereas the oxygen in morpholine derivatives offers greater metabolic stability .
4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine (CAS: 76369-36-3)
- Structure : Substitutes the nitro group with chlorine.
- Applications : Used in antimalarial and antimicrobial research; chlorine’s electronegativity affects electronic distribution and binding affinity compared to the nitro group .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
*Calculated based on similar structures.
Biological Activity
4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a morpholine ring linked to a pyrimidine structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure consists of:
- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.
- Pyrimidine core : A heterocyclic aromatic compound that contributes to the compound's biological activity.
- Nitrophenyl group : A substituent that enhances the compound's pharmacological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Protein Kinases : Many pyrimidine derivatives act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
- Antiproliferative Activity : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .
- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings on the biological activity of related compounds:
| Compound Name | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| NTRC 0066-0 | TTK | 0.5 | Protein kinase inhibition |
| Compound 8d | EGFR | 0.37 - 4.87 | Antiproliferative activity |
| NMS-P645 | PIM1 | 1.0 | Enzyme inhibition |
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant growth inhibition in breast cancer cells, with IC50 values ranging from 1 to 5 µM . The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition properties of pyrimidine derivatives. The study revealed that certain derivatives acted as effective inhibitors of acetylcholinesterase, with IC50 values below 10 µM, suggesting their potential use in treating conditions like Alzheimer's disease . The binding interactions were analyzed using molecular docking studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine?
- Methodology : A common approach involves condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol at 200°C for 1 h) to form (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones. Subsequent cyclization with guanidine nitrate in the presence of lithium hydroxide (LiOH) in refluxing ethanol yields the pyrimidine core. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating the target compound .
- Key Considerations : Reaction temperature and solvent choice (ethanol for solubility vs. water for quenching) significantly impact yield.
Q. How is the structural confirmation of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.42–8.21 ppm, morpholine protons at δ 3.52 ppm) and nitrophenyl groups are confirmed via ¹H and ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) validate stereoelectronic effects .
Q. What are the primary challenges in synthesizing this compound?
- Common Issues :
- Low yields during cyclization due to competing side reactions (e.g., incomplete enone formation).
- Purification difficulties caused by polar byproducts (e.g., unreacted guanidine nitrate).
- Solutions :
- Optimize stoichiometry (e.g., 1:1 molar ratio of enone to guanidine nitrate).
- Use gradient elution in chromatography to resolve closely related impurities .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Data Analysis Framework :
- Methodology :
- Perform comparative SAR (Structure-Activity Relationship) studies with controlled substituent variations.
- Validate hypotheses via in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can reaction conditions be optimized for scale-up without compromising purity?
- Process Parameters :
- Temperature : Reflux at 80–90°C balances reaction rate and byproduct formation.
- Catalyst Screening : Test alternatives to LiOH (e.g., KOH or phase-transfer catalysts) for greener synthesis.
- Quality Control :
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .
Q. What are the implications of the morpholine moiety on the compound’s physicochemical properties?
- Key Effects :
- Solubility : Morpholine increases water solubility due to its hydrophilic nature (logP reduction by ~1.5 units).
- Stability : The morpholine ring resists hydrolysis under physiological pH, enhancing metabolic stability .
- Experimental Validation : Compare logP values (shake-flask method) and plasma stability assays with/without morpholine substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
